Enhanced Silylating Power of N-Trimethylsilylpyrrolidine (TMSPY) vs. N-Trimethylsilylpiperidine (TMSPI) and N-Trimethylsilylmorpholine (TMSM)
In a head-to-head comparison of N-trimethylsilyl derivatives of pyrrolidine (TMSPY), piperidine (TMSPI), and morpholine (TMSM) as silylating agents for 16 representative organic compounds, TMSPY and TMSPI were found to be stronger silyl donors than conventional reagents N-trimethylsilylimidazole (TMSIM) and trimethylsilyldiethylamine (TMSDEA), and in some instances were as effective as N,O-bis(trimethylsilyl)acetamide (BSA) [1]. This establishes the N-trimethylsilylpyrrolidine core as a potent silylating moiety, a property that is retained and modulated in the propyl-tethered analog 1-[3-(trimethylsilyl)propyl]pyrrolidine.
| Evidence Dimension | Silylating effectiveness (relative silyl donor strength) |
|---|---|
| Target Compound Data | TMSPY and TMSPI > TMSIM and TMSDEA |
| Comparator Or Baseline | TMSIM, TMSDEA, and BSA |
| Quantified Difference | Qualitative ranking of silyl donor strength; TMSPY and TMSPI were described as 'stronger silyl donors' than TMSDEA and TMSIM. |
| Conditions | Gas-liquid chromatographic evaluation using 16 representative compounds with hydroxyl, carboxyl, amino, imino, and mercapto groups. |
Why This Matters
This comparative data demonstrates that the N-trimethylsilylpyrrolidine core, a key substructure of the target compound, is a superior silylating moiety compared to widely used alternatives like TMSDEA and TMSIM, making it a more efficient choice for analytical derivatization and synthetic protection steps.
- [1] Piękoś, R., Ośmiałowski, K., Kobylczyk, K., & Grzybowski, J. (1976). Search for new silylating agents: I. Comparative gas-liquid chromatographic evaluation of trimethylsilyl derivatives of piperidine, pyrrolidine and morpholine. Journal of Chromatography A, 116(2), 315-320. View Source
